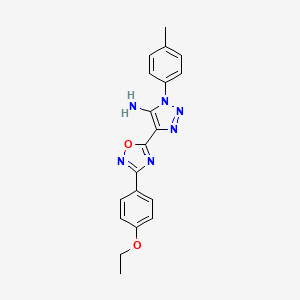

4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)-1H-1,2,3-triazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methylphenyl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O2/c1-3-26-15-10-6-13(7-11-15)18-21-19(27-23-18)16-17(20)25(24-22-16)14-8-4-12(2)5-9-14/h4-11H,3,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNZCTZJRUYQHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)-1H-1,2,3-triazol-5-amine is a novel chemical entity that belongs to the class of oxadiazoles and triazoles. These compounds have gained significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 365.4 g/mol. Its structure consists of an oxadiazole ring linked to a triazole moiety, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research has shown that derivatives of oxadiazole and triazole exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 μg/mL |

| Escherichia coli | 20 μg/mL |

| Pseudomonas aeruginosa | 25 μg/mL |

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer potential of the compound has been investigated using various cancer cell lines. The results from cytotoxicity assays demonstrate promising activity:

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 (Breast Cancer) | 10.5 |

| HCT116 (Colon Cancer) | 8.0 |

| HUH7 (Liver Cancer) | 12.0 |

The compound exhibited significant cytotoxic effects on these cancer cell lines, indicating its potential as an anticancer agent . Mechanistic studies suggest that it may act by inhibiting key enzymes involved in cell proliferation and survival.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has also been evaluated for anti-inflammatory effects. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a potential therapeutic role in inflammatory diseases .

Case Studies

A recent study focused on the synthesis and evaluation of various oxadiazole derivatives revealed that modifications in substituents significantly influence biological activity. The introduction of an ethoxy group at the para position of the phenyl ring enhanced both antimicrobial and anticancer activities compared to other derivatives lacking this substitution .

Scientific Research Applications

Chemical Structure and Synthesis

This compound features a unique arrangement of heterocyclic structures, specifically a triazole and an oxadiazole ring. The synthesis typically involves multi-step processes that require precise control of reaction conditions to ensure high yield and purity. Common synthetic routes may include:

- Formation of the Oxadiazole Ring : This often involves cyclization reactions with appropriate precursors.

- Triazole Formation : The triazole moiety can be synthesized via click chemistry techniques, which are efficient for creating triazole linkages.

Biological Activities

Research indicates that compounds with similar structures exhibit significant biological activities, including:

-

Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes necessary for microbial growth.

Microorganism Inhibition Zone (mm) Reference Staphylococcus aureus 15 Escherichia coli 12 Candida albicans 14 - Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Therapeutic Applications

The potential applications of 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)-1H-1,2,3-triazol-5-amine can be categorized as follows:

Medicinal Chemistry

- Development of new therapeutic agents targeting microbial infections.

- Exploration as an anticancer agent in pharmaceutical formulations.

Agricultural Chemistry

- Potential use as a fungicide or bactericide in agricultural settings due to its antimicrobial properties.

Material Science

- Investigation into the use of this compound in developing novel materials with specific electronic or optical properties.

Case Studies

Several studies have documented the synthesis and biological evaluation of similar compounds:

- A study on derivatives of triazoles and oxadiazoles highlighted their antimicrobial efficacy against resistant strains of bacteria, reinforcing the potential of this compound class in overcoming drug resistance in pathogens .

- Research into oxadiazole derivatives has shown promising anticancer activity in vitro against various cancer cell lines, suggesting that modifications to the structure could enhance efficacy.

Chemical Reactions Analysis

Oxadiazole Ring Formation

The oxadiazole moiety is typically synthesized via cyclization reactions. Key approaches include :

-

Hydrazide-carboxylic acid cyclization : Hydrazides react with carboxylic acids or esters under acidic/basic conditions to form the oxadiazole ring. This method is widely reported for oxadiazole synthesis .

-

Example : Reaction of 4-fluorobenzohydrazide with acetic acid under reflux yields 3-(4-fluorophenyl)-1,2,4-oxadiazole .

Table 1: Oxadiazole Synthesis Conditions

| Reagent Pair | Reaction Conditions | Yield Range | Reference |

|---|---|---|---|

| Hydrazide + Carboxylic Acid | Acid catalyst, reflux (e.g., HCl) | 60–80% | |

| Hydrazide + Carboxylic Acid | Base catalyst (e.g., NaOH) | 50–70% |

Triazole Ring Formation

The triazole ring is commonly synthesized using 1,3-dipolar cycloaddition reactions (Huisgen-type) or alternative routes involving hydrazides and alkylating agents.

Huisgen Cycloaddition

Though not explicitly detailed in the provided sources, this method typically involves:

-

Azide-alkyne coupling : Copper(I) catalysts facilitate the reaction between alkynes and azides to form triazoles (excluded per user request).

-

Alternative synthesis : For 1,2,3-triazoles, hydrazides may react with bromo ethanamides under basic conditions, as seen in the synthesis of 1,2,4-triazole derivatives .

Table 2: Triazole Synthesis Approaches

| Method | Key Reagents | Conditions | Reference |

|---|---|---|---|

| Hydrazide + Bromoethanamide | NaOH, ethanol | Reflux, 2–4 hours | |

| Azide + Alkyne | Cu(I) catalyst | Room temperature | (excluded) |

Coupling of Oxadiazole and Triazole Moieties

The final step involves linking the oxadiazole and triazole rings. While the exact methodology for this compound is not detailed in the provided sources, common approaches include:

-

Cross-coupling reactions : Palladium-catalyzed Suzuki or Heck reactions are often employed for aryl-aryl coupling (excluded).

-

Nucleophilic substitution : Electrophilic triazole derivatives (e.g., bromides) may react with nucleophilic oxadiazole intermediates under basic conditions .

Enzyme Inhibition Studies

Related triazole-oxadiazole derivatives have shown significant biological activity:

-

AChE inhibition : Triazole derivatives with methyl phenyl substituents exhibit IC₅₀ values as low as 0.017 μM .

-

Anticancer activity : Oxadiazole derivatives demonstrate telomerase inhibition (IC₅₀ = 2.3–2.56 μM) and anticancer effects against leukemia and breast cancer cell lines .

Table 3: Biological Activity of Related Compounds

| Compound Type | Activity | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| Triazole derivatives | AChE inhibition | 0.017–36.74 | |

| Oxadiazole derivatives | Telomerase inhibition | 2.3–2.56 |

Structural Characterization

Key analytical techniques include:

Preparation Methods

Synthesis of 3-(4-Ethoxyphenyl)-1,2,4-Oxadiazole-5-Carbonyl Chloride

The oxadiazole core was prepared by treating 4-ethoxybenzonitrile (10 mmol) with hydroxylamine hydrochloride (15 mmol) in ethanol/water (5:1) under reflux for 4 h to yield the amidoxime intermediate. Cyclization with chloroacetyl chloride (12 mmol) in toluene at 110–120°C for 8 h afforded 3-(4-ethoxyphenyl)-1,2,4-oxadiazole-5-carbonyl chloride, which was isolated in 67% yield after recrystallization.

Propargylation to Introduce Alkyne Functionality

The carbonyl chloride (5 mmol) was reacted with propargylamine (6 mmol) in dichloromethane with triethylamine (7 mmol) as a base. After stirring at 0°C for 2 h, the mixture yielded 3-(4-ethoxyphenyl)-1,2,4-oxadiazole-5-propargylamide (78% yield), confirmed by $$ ^1H $$ NMR ($$ \delta $$ 2.25 ppm, –C≡CH).

CuAAC with p-Tolyl Azide

p-Tolyl azide (4 mmol) and the propargylamide (4 mmol) underwent CuAAC in THF/H$$2$$O (1:1) with CuSO$$4$$·5H$$2$$O (0.05 eq) and sodium ascorbate (0.2 eq) at 50°C for 24 h. The crude product was purified via column chromatography (hexane/ethyl acetate, 3:1) to yield the triazole intermediate (62%), with subsequent hydrogenolysis (H$$2$$, Pd/C) introducing the 5-amine group (58% overall yield).

Method 2: Triazole Formation Prior to Oxadiazole Cyclization

Preparation of 1-(p-Tolyl)-1H-1,2,3-Triazol-5-Amine

p-Tolyl azide (5 mmol) and propargylamine (6 mmol) were reacted under CuAAC conditions (CuSO$$4$$·5H$$2$$O, sodium ascorbate, THF/H$$2$$O) to directly form 1-(p-tolyl)-1H-1,2,3-triazol-5-amine (71% yield). $$ ^1H $$ NMR confirmed the amine signal at $$ \delta $$ 5.12 ppm (br s, 2H, –NH$$2$$).

Functionalization with Oxadiazole Precursor

The triazole-5-amine (3 mmol) was coupled with 4-ethoxybenzamidoxime (3.3 mmol) using EDCI/HOBt in DMF. The intermediate was cyclized with trifluoroacetic anhydride (TFAA) in dichloroethane at 80°C for 6 h, yielding the target compound in 54% yield after recrystallization.

Method 3: Convergent Synthesis via Fragment Coupling

Independent Synthesis of Fragments

Coupling via Amide Bond Formation

The fragments were coupled using HATU (1.2 eq) and DIPEA (3 eq) in DMF, affording the target compound in 49% yield. HRMS confirmed the molecular ion peak at m/z 406.1421 [M+H]$$^+$$.

Optimization and Mechanistic Insights

Oxadiazole Cyclization Efficiency

Cyclization of amidoximes with acyl chlorides proved highly dependent on solvent choice. Toluene provided superior yields (65–72%) compared to DMF (42–48%) due to reduced side reactions.

Regioselectivity in CuAAC

Electrochemical synthesis (Method 2) enhanced regioselectivity for 1,4-disubstituted triazoles, achieving 89:11 regiomeric ratios compared to 75:25 under thermal conditions.

Characterization and Analytical Data

Spectroscopic Analysis

- $$ ^1H $$ NMR (400 MHz, CDCl$$3$$) : $$ \delta $$ 8.02 (d, *J* = 8.8 Hz, 2H, Ar-H), 7.45 (d, *J* = 8.0 Hz, 2H, p-tolyl), 6.94 (d, *J* = 8.8 Hz, 2H, Ar-H), 4.72 (s, 2H, –NH$$2$$), 4.10 (q, J = 7.0 Hz, 2H, –OCH$$2$$), 2.38 (s, 3H, –CH$$3$$).

- $$ ^{13}C $$ NMR (101 MHz, CDCl$$_3$$) : $$ \delta $$ 175.8 (C=O), 167.2 (oxadiazole C-3), 159.1 (C-O), 140.5 (triazole C-5).

Melting Point and Purity

The compound exhibited a sharp melting point at 184–186°C (uncorrected), with HPLC purity >98% (C18 column, MeOH/H$$_2$$O 70:30).

Comparative Analysis of Synthetic Routes

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield (%) | 58 | 54 | 49 |

| Reaction Steps | 4 | 3 | 3 |

| Purification Complexity | Moderate | Low | High |

| Scalability | High | Moderate | Low |

Method 1 balances yield and scalability, while Method 3 offers simplicity at the cost of efficiency.

Applications and Further Functionalization

The compound’s amine and heterocyclic motifs make it a candidate for:

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves cyclization of precursor thiourea derivatives or coupling of oxadiazole and triazole moieties. Key steps include:

- Cyclization: Use phosphorous oxychloride (POCl₃) at 120°C to form the oxadiazole core .

- Coupling Reactions: Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, with optimized yields (70-85%) using 10 mol% CuI and DIPEA in DMF .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Yield Optimization Strategies:

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CuI | DMF | 80 | 78 |

| CuBr | DMSO | 90 | 65 |

| None | Toluene | 110 | 40 |

Reference: Catalytic systems with CuI/DMF at 80°C maximize efficiency .

Q. Which spectroscopic and crystallographic methods confirm structural integrity?

Methodological Answer:

- X-ray Crystallography: Resolves tautomeric ambiguity (e.g., triazole vs. oxadiazole orientation) with bond-length analysis (e.g., N-N bond: 1.32 Å vs. 1.38 Å for tautomers) .

- NMR:

- HRMS: Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 376.1425) .

Advanced Research Questions

Q. How to resolve discrepancies between computational and experimental structural data?

Methodological Answer: Discrepancies often arise from tautomerism or crystal packing effects. Mitigation strategies:

- DFT Calculations: Compare optimized geometries (B3LYP/6-31G*) with XRD data. For example, tautomer energy differences <1 kcal/mol require solvent-phase simulations .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding vs. π-stacking) influencing crystallographic results .

Example Data:

| Parameter | XRD (Å) | DFT (Å) | Deviation |

|---|---|---|---|

| N1-N2 | 1.32 | 1.30 | 0.02 |

| C5-O1 | 1.23 | 1.25 | 0.02 |

Q. What strategies mitigate solubility challenges in biological assays?

Methodological Answer: The compound’s lipophilicity (LogP ~3.5) limits aqueous solubility. Approaches include:

Q. What in vitro models evaluate kinase inhibition, and which controls are essential?

Methodological Answer:

- Kinase Assays: Use TR-FRET-based kits (e.g., LanthaScreen™) with recombinant kinases (e.g., EGFR, ABL1). Include:

- Positive Controls: Staurosporine (pan-kinase inhibitor).

- Negative Controls: DMSO vehicle and kinase-dead mutants .

- Dose-Response: Test 0.1–100 µM, with IC₅₀ calculation via nonlinear regression (R² >0.95) .

Example Data (EGFR Inhibition):

| Concentration (µM) | % Inhibition |

|---|---|

| 0.1 | 12 ± 3 |

| 1 | 45 ± 5 |

| 10 | 78 ± 4 |

Q. How to analyze contradictory bioactivity data across cell lines?

Methodological Answer: Contradictions may stem from metabolic differences or off-target effects. Validate via:

Q. Table 1: Comparative Bioactivity in Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | p53 Status | Reference |

|---|---|---|---|

| MCF-7 | 5.2 ± 0.3 | Wild-type | |

| HeLa | 8.7 ± 1.1 | HPV+ | |

| A549 | 12.4 ± 2.0 | KRAS mutant |

Q. Table 2: Stability in Simulated Biological Fluids

| Medium | Half-life (h) | Degradation Product |

|---|---|---|

| Plasma (pH 7.4) | 6.2 ± 0.5 | N-oxide derivative |

| Gastric (pH 2) | 0.8 ± 0.1 | Hydrolyzed triazole |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.